molecular formula C17H8Cl3NO2 B2850156 (Z)-4-chloro-N-(2,3-dichloro-4-oxonaphthalen-1(4H)-ylidene)benzamide CAS No. 314751-09-2

(Z)-4-chloro-N-(2,3-dichloro-4-oxonaphthalen-1(4H)-ylidene)benzamide

Cat. No.: B2850156
CAS No.: 314751-09-2
M. Wt: 364.61
InChI Key: ZAIZIWQGZUWGFN-QNGOZBTKSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(Z)-4-chloro-N-(2,3-dichloro-4-oxonaphthalen-1(4H)-ylidene)benzamide is a synthetic naphthalenone-benzamide hybrid compound of significant interest in medicinal chemistry and chemical biology research. Its molecular structure incorporates a naphthalenone core, a scaffold recognized in scientific literature for its potential as a prolyl hydroxylase inhibitor . This core is further functionalized with a 4-chlorobenzamide group, creating a complex molecule designed for targeted biological activity. The presence of multiple chlorine substituents and the α, β-unsaturated carbonyl system in its structure is a critical feature, as such functional groups are known to act as Michael acceptors, enabling potential covalent binding to nucleophilic residues in biological targets . This mechanism is frequently explored in the development of enzyme inhibitors. Researchers may investigate this compound for its potential effects on hypoxia-inducible pathways, given the documented activity of related naphthalenone compounds . Furthermore, its structural analogy to benzanilides, which are considered "privileged structures" in drug discovery for their ability to bind to diverse receptors, suggests broad utility in probing protein function and signal transduction pathways . The Z-configuration of the imine bond is confirmed by the compound's name and is a crucial determinant of its three-dimensional shape and subsequent biological interactions. This product is provided as a high-purity solid for research applications. It is intended For Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle this material with appropriate precautions in a controlled laboratory setting.

Properties

IUPAC Name

4-chloro-N-(2,3-dichloro-4-oxonaphthalen-1-ylidene)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H8Cl3NO2/c18-10-7-5-9(6-8-10)17(23)21-15-11-3-1-2-4-12(11)16(22)14(20)13(15)19/h1-8H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZAIZIWQGZUWGFN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=NC(=O)C3=CC=C(C=C3)Cl)C(=C(C2=O)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H8Cl3NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Target of Action

The primary target of (Z)-4-chloro-N-(2,3-dichloro-4-oxonaphthalen-1(4H)-ylidene)benzamide, also known as 4-chloro-N-[(1Z)-2,3-dichloro-4-oxo-1,4-dihydronaphthalen-1-ylidene]benzamide, is the Succinate Dehydrogenase (SDH) enzyme. SDH plays a crucial role in the citric acid cycle, where it catalyzes the oxidation of succinate to fumarate, and in the electron transport chain, where it passes electrons to ubiquinone.

Mode of Action

The compound interacts with its target, the SDH enzyme, by forming hydrogen bonds and pi-pi interactions . These interactions inhibit the enzyme’s activity, preventing the oxidation of succinate to fumarate and disrupting the normal functioning of the citric acid cycle and the electron transport chain.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Reactivity and Stability

The presence of multiple chlorine atoms distinguishes this compound from simpler benzamide derivatives. For example:

  • 4-Chloro-N-(isoxazol-5-yl)benzamide (Compound 15, ): Lacks the naphthoquinone backbone but shares the 4-chlorobenzamide moiety. Its synthesis involves Cs₂CO₃-mediated coupling in acetonitrile, suggesting that similar conditions might apply to the target compound.
  • (S)-4-Chloro-N-(4-(N-(2-oxotetrahydrofuran-3-yl)sulfamoyl)phenyl)benzamide (Compound 5i, ): Features a sulfamoyl group and tetrahydrofuran ring, which enhance solubility and hydrogen-bonding capacity. In contrast, the dichlorinated naphthoquinone in the target compound may prioritize hydrophobic interactions, as seen in halogen-rich pharmaceuticals .

Crystallographic and Structural Insights

Crystallographic data for closely related compounds highlight the role of substituents in molecular packing:

  • N-[(2Z,4Z)-4-Benzylidene-6-chloro-1,4-dihydropyrido[2,3-d][1,3]thiazin-2-ylidene]benzamide (): Exhibits a planar thiazine ring stabilized by intramolecular hydrogen bonds. The target compound’s naphthoquinone system may adopt similar planarity, but chlorine atoms at positions 2 and 3 could introduce steric clashes, affecting crystal lattice stability .
  • SHELX Refinement () : Small-molecule refinement using SHELXL is standard for such compounds. The program’s robustness in handling high-resolution data suggests that the target compound’s structure could be resolved effectively, though twinning or disorder in the dichlorinated regions may complicate analysis .

Q & A

Q. What are the optimal synthetic routes and reaction conditions for (Z)-4-chloro-N-(2,3-dichloro-4-oxonaphthalen-1(4H)-ylidene)benzamide?

The synthesis of this compound typically involves multi-step organic reactions. Key steps include:

  • Acylation : Reacting 2,3-dichloro-4-oxonaphthalen-1(4H)-imine with 4-chlorobenzoyl chloride under anhydrous conditions (e.g., dichloromethane or tetrahydrofuran) in the presence of a base like triethylamine .
  • Stereochemical Control : Ensuring the (Z)-configuration requires precise temperature control (0–5°C) and inert atmospheres (argon/nitrogen) to prevent isomerization .
  • Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (ethanol/water mixtures) is used to isolate the product.

Q. What spectroscopic and crystallographic methods are essential for characterizing this compound?

  • NMR Spectroscopy : 1H^{1}\text{H} and 13C^{13}\text{C} NMR (in DMSO-d6_6 or CDCl3_3) confirm regiochemistry and detect intramolecular hydrogen bonding in the (Z)-isomer .
  • Mass Spectrometry : High-resolution ESI-MS or MALDI-TOF validates molecular weight and fragmentation patterns .
  • X-ray Diffraction : Single-crystal X-ray analysis (using SHELXL ) resolves the naphthoquinone-imine geometry and confirms the (Z)-configuration. ORTEP-3 is recommended for visualizing thermal ellipsoids and hydrogen-bonding networks.

Advanced Research Questions

Q. How can researchers resolve contradictions in reported reactivity data for this compound (e.g., unexpected side reactions or stability issues)?

Contradictions often arise from:

  • Solvent Effects : Polar aprotic solvents (e.g., DMF) may stabilize intermediates but promote hydrolysis of the imine group. Solvent screening (e.g., acetonitrile vs. toluene) is critical .
  • Temperature Sensitivity : Elevated temperatures (>50°C) can lead to isomerization or decomposition. Kinetic studies (e.g., DSC or TGA) and real-time monitoring via in situ FT-IR are advised .
  • Catalytic Impurities : Trace metals (e.g., Pd from coupling reactions) may alter reactivity. ICP-MS analysis and chelating agents (e.g., EDTA) can mitigate this .

Q. What computational models predict the compound’s electronic properties and reactivity with biological targets?

  • DFT Calculations : Optimize molecular geometry using Gaussian or ORCA to analyze frontier molecular orbitals (HOMO-LUMO gaps) and electrostatic potential maps, which correlate with electrophilic/nucleophilic sites .
  • Molecular Docking : AutoDock Vina or Schrödinger Suite predicts binding affinities to enzymes (e.g., cytochrome P450) or receptors. Focus on the benzamide moiety’s interactions with active-site residues .
  • MD Simulations : GROMACS or AMBER assesses stability in aqueous or lipid bilayer environments, critical for pharmacokinetic profiling .

Q. How should researchers design experiments to study the compound’s biological activity (e.g., enzyme inhibition or cytotoxicity)?

  • In Vitro Assays :
    • Enzyme Inhibition : Dose-response curves (IC50_{50}) against target enzymes (e.g., kinases) using fluorescence-based assays .
    • Cytotoxicity : MTT or resazurin assays in cancer cell lines (e.g., HeLa or MCF-7) with controls for ROS generation .
  • Structure-Activity Relationship (SAR) : Synthesize analogs (e.g., halogen substitution or imine modification) and correlate substituent effects with bioactivity .

Q. What strategies mitigate challenges in crystallographic refinement of this compound’s complex structure?

  • SHELXL Parameters : Use anisotropic displacement parameters for heavy atoms (Cl, S) and constrain C–Cl bond lengths to 1.72–1.78 Å .
  • Twinning Analysis : If twinning is suspected (common in naphthoquinone derivatives), apply TWINLAW and refine with HKLF5 .
  • Validation Tools : Check for outliers using PLATON/ADDSYM and validate hydrogen bonds with Mercury .

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